N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide
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Overview
Description
N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C9H14N2O3S and a molecular weight of 230.29 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to an ethane backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide typically involves the reaction of 4-amino-2-methoxyaniline with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl derivatives .
Scientific Research Applications
N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in its mechanism of action include inhibition of folic acid synthesis and disruption of bacterial cell wall formation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)ethane-1-sulfonamide
- N-(4-amino-2-methylphenyl)ethane-1-sulfonamide
- N-(4-amino-2-chlorophenyl)ethane-1-sulfonamide
Uniqueness
N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide is unique due to the presence of both an amino group and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further distinguish it from similar compounds .
Biological Activity
N-(4-amino-2-methoxyphenyl)ethane-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention due to its diverse biological activities. This compound exhibits significant potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer applications. The following sections detail its mechanisms of action, biological activities, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. This inhibition occurs through binding to the active sites of enzymes, disrupting their normal functions. Key pathways affected include:
- Inhibition of Folic Acid Synthesis : The compound interferes with bacterial folic acid synthesis, a crucial pathway for bacterial growth and survival.
- Disruption of Bacterial Cell Wall Formation : By inhibiting enzymes involved in cell wall synthesis, this compound contributes to the bactericidal activity against various pathogens.
Antimicrobial Activity
This compound demonstrates notable antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
Escherichia coli | 62.5 - 125 μM | Disruption of cell wall formation |
Enterococcus faecalis | 62.5 - 125 μM | Inhibition of nucleic acid synthesis |
The compound's action is bactericidal, leading to cell death through various mechanisms including the inhibition of protein synthesis pathways and disruption of nucleic acid production .
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound derivatives. These compounds have shown promise in inducing apoptosis in cancer cells.
Case Study: Apoptosis Induction
In a study involving various cancer cell lines, derivatives of this compound were evaluated for their cytotoxic effects. The results indicated that certain derivatives effectively induced apoptosis by upregulating pro-apoptotic factors such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 .
Enzyme Inhibition Studies
This compound has been studied for its ability to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance.
Table 2: Enzyme Inhibition Data
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
This compound | 0.95 | Human Carbonic Anhydrase I |
Griseofulvin derivative | 0.75 | Human Carbonic Anhydrase II |
These findings suggest that modifications to the sulfonamide structure can enhance inhibitory potency against specific enzymes, which may be leveraged in drug design .
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-3-15(12,13)11-8-5-4-7(10)6-9(8)14-2/h4-6,11H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELXOYNRLDYSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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